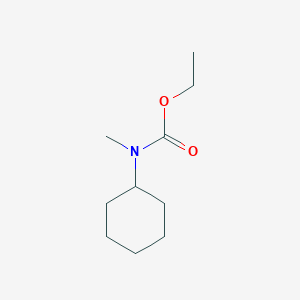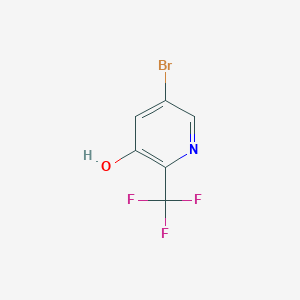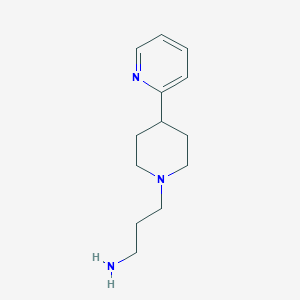
3-(4-(Pyridin-2-yl)piperidin-1-yl)propan-1-amine
概要
説明
3-(4-(Pyridin-2-yl)piperidin-1-yl)propan-1-amine is a heterocyclic compound that features a piperidine ring substituted with a pyridine ring and an aminopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Pyridin-2-yl)piperidin-1-yl)propan-1-amine typically involves the reaction of 4-(2-pyridyl)piperidine with 3-bromopropylamine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.
化学反応の分析
Types of Reactions
3-(4-(Pyridin-2-yl)piperidin-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
科学的研究の応用
3-(4-(Pyridin-2-yl)piperidin-1-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
作用機序
The mechanism of action of 3-(4-(Pyridin-2-yl)piperidin-1-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The aminopropyl group can form hydrogen bonds, while the pyridine ring can participate in π-π interactions, contributing to the compound’s overall binding affinity and specificity .
類似化合物との比較
Similar Compounds
Pyridine: A simpler nitrogen-containing heterocycle with similar aromatic properties.
Piperidine: A six-membered ring containing one nitrogen atom, similar to the piperidine ring in the compound.
4-(2-Pyridyl)piperidine: A precursor in the synthesis of 3-(4-(Pyridin-2-yl)piperidin-1-yl)propan-1-amine.
Uniqueness
This compound is unique due to the presence of both a pyridine ring and an aminopropyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from simpler analogs .
特性
分子式 |
C13H21N3 |
|---|---|
分子量 |
219.33 g/mol |
IUPAC名 |
3-(4-pyridin-2-ylpiperidin-1-yl)propan-1-amine |
InChI |
InChI=1S/C13H21N3/c14-7-3-9-16-10-5-12(6-11-16)13-4-1-2-8-15-13/h1-2,4,8,12H,3,5-7,9-11,14H2 |
InChIキー |
WYJZKSPZJQCMII-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1C2=CC=CC=N2)CCCN |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

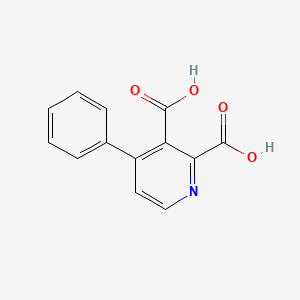
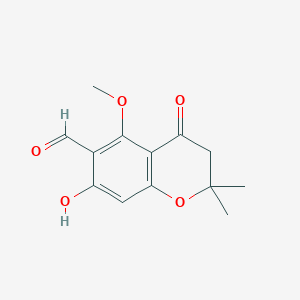
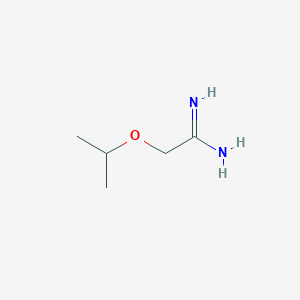
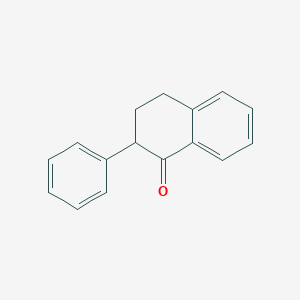
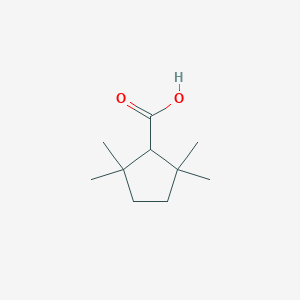
![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-(triethylsilyl)-](/img/structure/B8746093.png)
